molecular formula C21H18ClN3O4 B2720522 N-(4-chloro-3-nitrophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941952-82-5

N-(4-chloro-3-nitrophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2720522
CAS No.: 941952-82-5
M. Wt: 411.84
InChI Key: ZBZSDBISASCDGY-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a 2-oxo-1,2-dihydropyridine core. Key structural elements include:

  • Aryl substituents: A 4-chloro-3-nitrophenyl group at the N3 position and a 2,5-dimethylbenzyl group at the N1 position.

However, specific pharmacological data remain unreported in the provided evidence.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c1-13-5-6-14(2)15(10-13)12-24-9-3-4-17(21(24)27)20(26)23-16-7-8-18(22)19(11-16)25(28)29/h3-11H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZSDBISASCDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-nitrophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A dihydropyridine core, which is known for its role in various biological activities.
  • Chloro and nitro substituents on the phenyl ring, which can influence reactivity and biological interactions.
  • A carboxamide functional group that may enhance solubility and bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antimicrobial properties. The presence of the nitro group is often linked to enhanced activity against bacterial strains .
  • Anticancer Potential : The dihydropyridine framework has been associated with anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and gastric cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, related compounds have been identified as potent inhibitors of Met kinase, leading to tumor stasis in xenograft models .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The chloro and nitro groups can interact with enzymes or receptors, modulating their activity. This interaction is crucial for the pharmacological effects observed in various assays.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial membrane potential disruption .

Case Study 1: Anticancer Activity

A study investigated the effects of a structurally similar compound on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. Key findings included:

ParameterControl (Etoposide)Compound Treatment
Early Apoptotic Cells (%)10.712.5
Late Apoptotic Cells (%)4.79.3
Caspase-9 Activation (ng/ml)1525

This study highlights the potential of similar compounds as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of the compound were tested against various bacterial strains. The results showed significant inhibition zones, indicating strong antimicrobial properties:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli16
Pseudomonas aeruginosa15

These findings suggest that modifications to the base structure can enhance antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key Analogs:

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67) :

  • Core structure : 1,5-Naphthyridine (vs. dihydropyridine in the target compound).
  • Substituents : Adamantyl (bulky hydrophobic group) and pentyl (alkyl chain).
  • Synthesis : Similar carboxamide coupling methodology; yield reported at 25% .

N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1-(4-fluorobenzyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-11) : Core structure: Dihydropyridinone (similar to the target compound). Substituents: Fluorobenzyl (electron-withdrawing) and pyrrole-carboxamide.

Structural Comparison Table:
Property Target Compound Compound 67 D-11
Core Heterocycle 2-Oxo-1,2-dihydropyridine 1,5-Naphthyridine 2-Oxo-1,2-dihydropyridinone
Aryl Substituents 4-Chloro-3-nitrophenyl 3,5-Dimethyladamantyl 4-Fluorobenzyl
Alkyl/Other Groups 2,5-Dimethylbenzyl Pentyl Pyrrole-carboxamide
Electron-Withdrawing Groups -NO₂, -Cl None -F
Molecular Weight (g/mol) ~438 (estimated) 422 (reported) Not reported

Physicochemical and Electronic Properties

  • Lipophilicity : The nitro and chloro groups in the target compound likely increase logP compared to D-11 (fluorobenzyl) and Compound 67 (adamantyl).
  • Solubility : The nitro group may reduce aqueous solubility relative to analogs with fewer polar groups.

Pharmacological Implications (Inferred)

  • Target Engagement : The dihydropyridine core is associated with calcium channel modulation in other drugs, but the nitro and dimethylbenzyl groups in the target compound may redirect activity toward kinase or protease inhibition.
  • Metabolic Stability : Nitro groups are prone to reduction in vivo, which may shorten half-life compared to D-11’s fluorobenzyl group .

Computational Insights (Hypothetical)

  • Predict electronic properties (e.g., charge distribution influenced by -NO₂).

Q & A

Q. What is the standard synthetic route for N-(4-chloro-3-nitrophenyl)-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a 2-chloronicotinic acid derivative with a substituted aniline (e.g., 4-chloro-3-nitroaniline) under reflux conditions in the presence of a catalyst like pyridine and p-toluenesulfonic acid. For example, a similar compound, N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, was synthesized by refluxing 2-chloronicotinic acid with 3-bromo-2-methylaniline in water with pyridine and p-toluenesulfonic acid, followed by crystallization from methanol . Adjustments to the substituents (e.g., nitro groups) may require modified nitration steps or protecting group strategies.

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm structural integrity and substituent positions. For example, the keto-amine tautomer of a related compound was confirmed via NMR chemical shifts .
  • X-ray Crystallography : To resolve molecular packing and hydrogen-bonding interactions, as seen in centrosymmetric dimers formed via N–H⋯O bonds in analogous structures .
  • IR Spectroscopy : Identification of carbonyl (C=O) and amide (N–H) functional groups.
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. How stable is this compound under varying storage conditions?

Stability is influenced by tautomerism and intermolecular interactions. The keto-amine tautomer (lactam form) is typically more stable than the enol form due to resonance stabilization. Storage in inert atmospheres (e.g., nitrogen) and low-temperature conditions (−20°C) in amber vials is recommended to prevent decomposition. Crystallographic studies of similar compounds suggest that hydrogen-bonded dimers enhance solid-state stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

  • Catalyst Screening : p-Toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., ZnCl2) to enhance reaction rates.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) or water (for greener synthesis) may improve solubility of intermediates .
  • Temperature Control : Prolonged reflux (12–24 hours) ensures complete conversion, as demonstrated in the synthesis of N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
  • Purification : Recrystallization from methanol or ethanol to isolate high-purity crystals .

Q. What strategies resolve contradictions in spectral data, such as unexpected NMR peaks?

Contradictions often arise from tautomerism or dynamic processes. For example, the keto-amine tautomer of N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide was confirmed via X-ray crystallography, while NMR alone could not distinguish it from the enol form . Complementary techniques (e.g., variable-temperature NMR or IR) and computational modeling (DFT calculations) can clarify ambiguous signals.

Q. How do substituents (e.g., nitro, chloro) influence reactivity and biological activity?

  • Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Steric effects : The 2,5-dimethylbenzyl group may hinder rotation, affecting binding to biological targets. Comparative studies of isostructural compounds (e.g., Br vs. Cl substituents) reveal minimal structural differences but significant variations in electronic properties, which can be quantified via Hammett constants .

Q. What role does molecular packing play in the compound’s physicochemical properties?

X-ray data for analogous compounds show that centrosymmetric dimers formed via N–H⋯O hydrogen bonds (Table 2 in ) stabilize the crystal lattice, reducing solubility but enhancing thermal stability. Computational tools (e.g., Mercury CSD) can predict packing efficiency and guide co-crystal design for improved bioavailability.

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